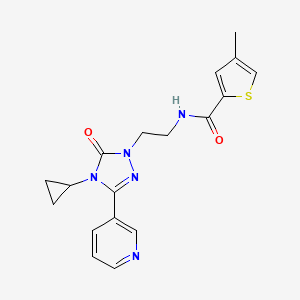
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological properties:
- Molecular Formula : C24H26N6O3
- Molecular Weight : 446.5 g/mol
- Key Structural Features :
- Cyclopropyl group
- Pyridine moiety
- 1,2,4-triazole ring
- Thiophene carboxamide
Biological Activities
The compound exhibits a range of biological activities as summarized below:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antitumor | Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
| Antifungal | Effective against fungal pathogens, suggesting utility in treating fungal infections. |
| Anti-inflammatory | May inhibit inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases. |
| Antidiabetic | Shows promise in modulating glucose levels and improving insulin sensitivity. |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The triazole ring is known to interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways relevant to disease states .
- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory and metabolic processes, modulating their activity.
- Cell Cycle Interference : In cancer cells, it may interfere with cell cycle progression, promoting apoptosis in tumor cells .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds has highlighted several key aspects that influence the biological activity of this compound:
- Substituent Effects : The presence of electron-donating groups (like methyl) on the thiophene ring enhances anti-inflammatory and antitumor activities.
- Ring Structure Contributions : The unique cyclopropyl and triazole configurations are crucial for maintaining the compound's bioactivity compared to other derivatives lacking these features.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound and its analogs:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Research indicated that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
- Anti-inflammatory Effects : Experimental models showed that the compound could reduce markers of inflammation in vivo, indicating its potential for treating inflammatory diseases .
特性
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-9-15(26-11-12)17(24)20-7-8-22-18(25)23(14-4-5-14)16(21-22)13-3-2-6-19-10-13/h2-3,6,9-11,14H,4-5,7-8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGIKNUPQLZYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














